molecular formula C9H10BrNO5S B12311799 Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

Cat. No.: B12311799
M. Wt: 324.15 g/mol
InChI Key: YLMYKTNVIPVWKR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is a synthetic aromatic ester characterized by a benzoate backbone substituted with bromo (Br), methoxy (OCH₃), and sulfamoyl (SO₂NH₂) groups at positions 4, 2, and 5, respectively. Its molecular formula is inferred as C₉H₉BrNO₅S, yielding a molecular weight of approximately 346.1 g/mol.

Properties

Molecular Formula

C9H10BrNO5S

Molecular Weight

324.15 g/mol

IUPAC Name

methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C9H10BrNO5S/c1-15-7-4-6(10)8(17(11,13)14)3-5(7)9(12)16-2/h3-4H,1-2H3,(H2,11,13,14)

InChI Key

YLMYKTNVIPVWKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate typically involves multiple steps. One common method starts with the methylation of 4-bromo-2-methoxybenzoic acid, followed by sulfonation to introduce the sulfamoyl group. The reaction conditions often require the use of reagents such as methyl iodide for methylation and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate exhibits several biological activities, primarily through its role as an enzyme inhibitor. Key mechanisms include:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folic acid synthesis in bacteria. By inhibiting this pathway, the compound may hinder bacterial growth, making it a potential candidate for antibiotic development.
  • Carbonic Anhydrase IX Inhibition : The compound has shown promising results in selectively inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. High binding affinity has been reported, with a dissociation constant (Kd) of approximately 0.12 nM, indicating its potential as an anticancer agent .

Cancer Treatment

The selective inhibition of CAIX by this compound suggests its utility in cancer therapy. CAIX plays a critical role in maintaining the acidic environment of tumors, which facilitates invasion and metastasis. Compounds that inhibit CAIX could potentially limit tumor growth and spread .

Antimicrobial Properties

Due to its mechanism of action against dihydropteroate synthase, this compound may also serve as a lead structure for developing new antibiotics targeting bacterial infections.

Structure-Activity Relationship Studies

Research has highlighted the importance of specific substituents on the benzene ring for the biological activity of this compound. Structure-activity relationship (SAR) studies indicate that variations in substituents can significantly affect the compound's binding affinity to target enzymes, particularly CAIX .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFindings
Pişkin et al. (2020)Demonstrated the compound's potential in photodynamic therapy for cancer treatment.
Research on CAIX inhibitorsEstablished binding affinities and selectivity towards CAIX, with implications for anticancer drug development .
SAR StudiesIdentified key structural features necessary for enzyme inhibition and biological activity .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons include:

Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate
  • Substituents : Bromo (position 2), fluoro (position 5), 4-methylphenylsulfonamido (position 4).
  • Molecular Weight : 402.2 g/mol .
  • Key Differences :
    • The sulfonamide group is linked to a 4-methylphenyl ring, enhancing hydrophobicity compared to the sulfamoyl group (SO₂NH₂) in the target compound.
    • Fluorine at position 5 may improve metabolic stability and bioavailability, a common strategy in drug design .
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate
  • Substituents : Benzyloxy (position 4), bromo (position 5), methoxy (position 2).
  • Molecular Weight : ~375.2 g/mol (estimated).
  • Key Differences :
    • Replacement of sulfamoyl with benzyloxy introduces steric bulk and reduces hydrogen-bonding capacity, likely diminishing biological target interactions .
2-Methoxy-4-chlorobenzoic acid-5-sulfonamide
  • Substituents : Chloro (position 4), methoxy (position 2), sulfonamide (position 5).
  • Molecular Weight : ~291.7 g/mol (estimated).
  • Key Differences :
    • Bromine (in target) vs. chlorine alters electronic effects and van der Waals interactions.
    • Sulfonamide (SO₂NH₂) is retained, but positional shifts (e.g., sulfonamide at position 5 vs. 4) affect binding specificity .

Functional and Application Differences

Compound Key Functional Groups Potential Applications
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate Br, OCH₃, SO₂NH₂ Antibiotics, enzyme inhibitors (sulfonamide class)
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate Br, F, SO₂NHC₆H₄CH₃ Kinase inhibitors, anti-inflammatory agents
2-Methoxy-4-chlorobenzoic acid-5-sulfonamide Cl, OCH₃, SO₂NH₂ Diuretics, carbonic anhydrase inhibitors

Research Findings and Implications

  • Bioactivity : Sulfamoyl groups (SO₂NH₂) are critical for binding to enzymes like carbonic anhydrase, whereas bulkier sulfonamide derivatives (e.g., 4-methylphenylsulfonamido) may enhance selectivity for specific protein targets .
  • Synthetic Feasibility : The target compound’s synthesis is less complex than analogues requiring multi-step sulfonylation or fluorination, making it more accessible for high-throughput screening .

Biological Activity

Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is a sulfonamide derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to other biologically active sulfonamides, which are known for their enzyme inhibition properties and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10BrN1O4S1
  • Molecular Weight : 305.16 g/mol

This compound features a bromine atom at the 4-position, a methoxy group at the 2-position, and a sulfamoyl group, contributing to its unique biological activity.

This compound acts primarily through the inhibition of specific enzymes, notably carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including pH regulation and ion transport. The inhibition of these enzymes can lead to significant biological effects, particularly in cancer therapy where CAIX is often overexpressed in tumors .

Enzyme Inhibition

The compound's mechanism involves binding to the active sites of carbonic anhydrases, thereby blocking their activity. This inhibition can disrupt tumor microenvironments and potentially inhibit tumor growth .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Sulfonamide derivatives are traditionally known for their antibacterial properties, and similar mechanisms may apply here. The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes involved in folic acid synthesis .

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting carbonic anhydrases, particularly CAIX, which is associated with aggressive cancer phenotypes .

Case Study 1: Antitumor Activity

A study investigated a series of sulfonamide derivatives, including this compound, for their ability to inhibit CAIX. The results demonstrated a significant reduction in tumor cell proliferation when treated with this compound, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro studies on various sulfonamide derivatives indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The compound's efficacy was measured using standard microbial assays, revealing its potential for development into therapeutic agents against resistant bacterial strains .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerInhibition of carbonic anhydrases
Methyl 2-methoxy-5-sulfamoylbenzoateAntipsychotic (as Sulpiride precursor)Dopamine D2/D3 receptor antagonist
Methyl 3,5-dibromo-2-sulfamoylbenzoateAnticancerEnzyme inhibition leading to altered tumor microenvironment

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